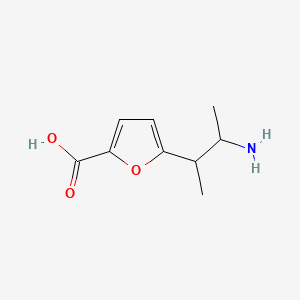
5-(3-Aminobutan-2-yl)furan-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in biomolecules.
類似化合物との比較
Similar Compounds
- 5-(3-Aminopropyl)furan-2-carboxylic acid
- 5-(3-Aminobutyl)furan-2-carboxylic acid
- 5-(3-Aminopentyl)furan-2-carboxylic acid
Uniqueness
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is unique due to the specific positioning of the amino group and the length of the carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
5-(3-aminobutan-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-5(6(2)10)7-3-4-8(13-7)9(11)12/h3-6H,10H2,1-2H3,(H,11,12) |
InChIキー |
ORNIDARFDNAWTE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(O1)C(=O)O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


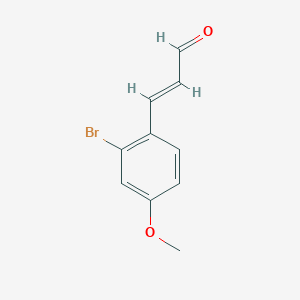
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
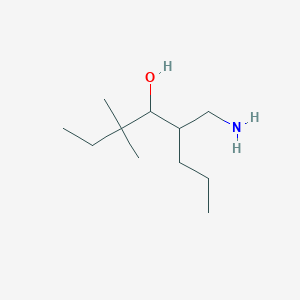
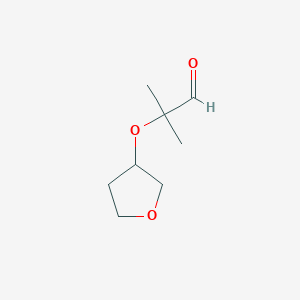
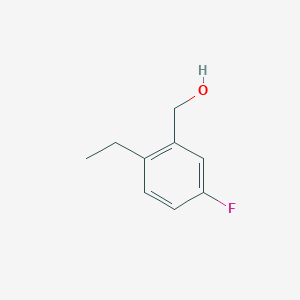
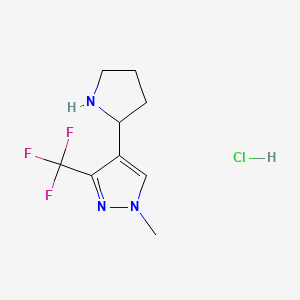
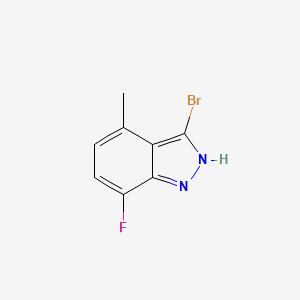
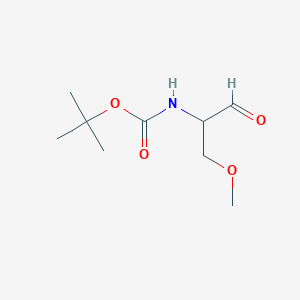


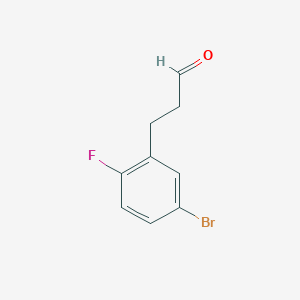
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
